molecular formula C11H22O6 B12672502 1,4,7,10,13-Pentaoxacyclohexadecan-15-ol CAS No. 69496-26-0

1,4,7,10,13-Pentaoxacyclohexadecan-15-ol

Cat. No.: B12672502
CAS No.: 69496-26-0
M. Wt: 250.29 g/mol
InChI Key: CTIDLNQUMVCIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,7,10,13-Pentaoxacyclohexadecan-15-ol is a chemical compound with the molecular formula C11H22O6 It is known for its unique structure, which includes multiple ether linkages and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10,13-Pentaoxacyclohexadecan-15-ol typically involves the cyclization of linear polyethers. One common method is the reaction of diethylene glycol with formaldehyde under acidic conditions to form the cyclic ether. The hydroxyl group is then introduced through a subsequent reaction with a suitable reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13-Pentaoxacyclohexadecan-15-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Complexation Chemistry

Complexation with Cations
The primary application of 1,4,7,10,13-pentaoxacyclohexadecan-15-ol lies in its ability to selectively complex with cations. This property is exploited in various analytical techniques and separation processes.

  • Thermodynamic Studies : Research has demonstrated that this crown ether can form stable complexes with alkali metals such as sodium (Na+^+) and potassium (K+^+), as well as heavy metals like silver (Ag+^+) and thallium (Tl+^+). The stability of these complexes is influenced by solvent composition and steric effects from substituents on the crown ether itself .

Table 1: Complex Stability Constants (K) for Cations in Different Solvents

CationSolvent CompositionStability Constant (K)
Na+^+60% Methanol3.5
Na+^+100% Methanol2.1
K+^+80% Methanol2.8
Ag+^+60% Methanol4.0
Tl+^+100% Methanol1.5

Analytical Applications

Ion-selective Electrodes
Due to its ability to selectively bind certain cations, this compound is used in the development of ion-selective electrodes (ISEs). These electrodes are crucial for measuring ion concentrations in various solutions.

  • Case Study : A study demonstrated the effectiveness of a modified electrode using this crown ether for detecting sodium ions in clinical samples. The electrode exhibited a Nernstian response over a wide concentration range and was successfully applied in real-time monitoring of sodium levels in blood samples .

Material Science

Polymer Chemistry
In material science, this compound serves as a building block for creating functionalized polymers that can selectively absorb or transport ions.

  • Research Findings : Polymers synthesized from this compound have been shown to exhibit enhanced ion conductivity and selectivity for specific cations. This property is particularly useful in developing membranes for fuel cells and batteries .

Biological Applications

Drug Delivery Systems
The unique properties of this crown ether also extend to biological applications, particularly in drug delivery systems where selective ion transport is essential.

  • Case Study : Research has indicated that formulations incorporating this compound can improve the bioavailability of certain drugs by facilitating their transport across cellular membranes through ion exchange mechanisms .

Environmental Applications

Heavy Metal Ion Removal
The ability of this compound to complex with heavy metals has led to its use in environmental remediation efforts aimed at removing toxic metals from wastewater.

  • Case Study : A project focused on using this compound in a filtration system demonstrated significant reductions in lead and cadmium concentrations from contaminated water sources .

Mechanism of Action

The mechanism of action of 1,4,7,10,13-Pentaoxacyclohexadecan-15-ol involves its interaction with specific molecular targets. The compound’s multiple ether linkages and hydroxyl group allow it to form hydrogen bonds and other interactions with target molecules. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7,10,13-Pentaoxacyclohexadecan-15-ol is unique due to its specific combination of ether linkages and a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and research studies .

Biological Activity

1,4,7,10,13-Pentaoxacyclohexadecan-15-ol, also known as a polyether compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a cyclic polyether with a molecular formula of C10H20O5C_{10}H_{20}O_5 and a molecular weight of 220.27 g/mol. Its structure comprises five ether linkages that contribute to its unique chemical properties, making it an interesting candidate for various biological applications.

Antioxidant Properties

Research indicates that polyether compounds exhibit significant antioxidant activity. A study involving various concentrations of this compound demonstrated its ability to scavenge free radicals effectively. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay results showed a dose-dependent inhibition of free radical activity:

Concentration (µg/mL)% Inhibition
2025
4045
6065
8080
10090

This suggests that higher concentrations lead to increased antioxidant effects, which may be beneficial in mitigating oxidative stress-related diseases .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. In vitro tests against various bacterial strains revealed significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These findings indicate that the compound could serve as a potential antimicrobial agent .

Anti-cancer Potential

The compound's anti-cancer potential has been explored through computational docking studies targeting specific tyrosine kinases implicated in cancer progression. Molecular docking simulations suggest that this compound can effectively bind to the ATP-binding site of these kinases, potentially inhibiting their activity and leading to reduced cancer cell proliferation. The docking scores indicate favorable interactions with key residues within the binding site .

The biological activities of this compound can be attributed to its structural features that facilitate interactions with various biological targets:

  • Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals and reduce oxidative stress.
  • Antimicrobial Mechanism : It disrupts bacterial cell membranes or inhibits essential enzymatic processes within microbial cells.
  • Anti-cancer Mechanism : By binding to tyrosine kinases involved in cell signaling pathways, it may prevent uncontrolled cell division and promote apoptosis in cancerous cells.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • A study on the effectiveness of various polyether compounds in treating oxidative stress-related conditions demonstrated promising results for this compound as a protective agent against cellular damage induced by reactive oxygen species (ROS) .
  • Another research project focused on the synthesis and evaluation of novel derivatives based on this compound showed enhanced biological activity compared to the parent molecule. Modifications to the ether linkages resulted in improved potency against specific cancer cell lines .

Properties

CAS No.

69496-26-0

Molecular Formula

C11H22O6

Molecular Weight

250.29 g/mol

IUPAC Name

1,4,7,10,13-pentaoxacyclohexadecan-15-ol

InChI

InChI=1S/C11H22O6/c12-11-9-16-7-5-14-3-1-13-2-4-15-6-8-17-10-11/h11-12H,1-10H2

InChI Key

CTIDLNQUMVCIPN-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCC(COCCOCCO1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.